Mebhydrolin N-oxide

Mass Spectrometry Impurity Profiling LC-MS/MS

Mebhydrolin N-oxide (CAS 210408-26-7) is the N-oxidized derivative of the first-generation antihistamine mebhydrolin. Its systematic name is 5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium, with a molecular formula of C₁₉H₂₀N₂O and a molecular weight of 292.37 g/mol.

Molecular Formula C19H20N2O
Molecular Weight 292.4 g/mol
Cat. No. B13432971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMebhydrolin N-oxide
Molecular FormulaC19H20N2O
Molecular Weight292.4 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4)[O-]
InChIInChI=1S/C19H20N2O/c1-21(22)12-11-19-17(14-21)16-9-5-6-10-18(16)20(19)13-15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
InChIKeyZDBGXQJKFLJWRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mebhydrolin N-oxide: Identity, Source, and Role as a Pharmaceutical Reference Standard


Mebhydrolin N-oxide (CAS 210408-26-7) is the N-oxidized derivative of the first-generation antihistamine mebhydrolin [1]. Its systematic name is 5-benzyl-2-methyl-2-oxido-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium, with a molecular formula of C₁₉H₂₀N₂O and a molecular weight of 292.37 g/mol . In pharmaceutical quality control contexts, it is formally designated as Mebhydrolin Impurity 1 . The compound is distributed as a neat crystalline solid, typically in 25 mg units, by ISO 17034-accredited reference material producers such as Mikromol (Fisher Scientific) . Its primary utility lies in serving as a characterized reference standard for the identification, quantification, and control of oxidative impurities in mebhydrolin active pharmaceutical ingredient (API) and finished dosage forms.

Why Mebhydrolin N-oxide Cannot Be Substituted with Generic N-Oxide Standards or Alternative Impurity Markers


Generic N-oxide reference materials cannot replace a compound-specific standard for mebhydrolin impurity analysis because chromatographic retention, mass spectrometric response, and detector linearity are highly dependent on the unique physicochemical properties of the individual N-oxide species . Mebhydrolin N-oxide possesses a mass shift of +16 Da relative to the parent drug (m/z 292 vs. 276), which is a characteristic signature for N-oxidation, but the identical mass shift can also arise from hydroxylation, making authentic reference material essential for unambiguous differentiation by LC-MS/MS [1]. Furthermore, regulatory guidance (ICH Q3A/Q3B) requires the use of characterized impurity standards for method validation and batch release testing; a surrogate standard from a different chemical class would not satisfy pharmacopoeial or GMP compliance requirements [2].

Quantitative Differentiation Evidence for Mebhydrolin N-oxide Against Closest Analogs


Molecular Weight and Mass Spectrometric Differentiation from Parent Drug Mebhydrolin

Mebhydrolin N-oxide exhibits a molecular ion peak at m/z 292.37, which is 16 atomic mass units higher than the parent compound mebhydrolin (m/z 276.38), corresponding to the incorporation of a single oxygen atom . This mass shift allows unambiguous differentiation from the parent drug by LC-MS, GC-MS, or direct infusion mass spectrometry. In contrast, isomeric hydroxylated metabolites or process impurities would share this nominal mass shift but differ in fragmentation patterns and chromatographic retention, necessitating the authentic N-oxide standard for confirmatory identification [1].

Mass Spectrometry Impurity Profiling LC-MS/MS

Polarity and Predicted Lipophilicity Shift Relative to Mebhydrolin

The introduction of the N-oxide dipole (N⁺–O⁻) substantially increases molecular polarity and aqueous solubility relative to the parent tertiary amine. Mebhydrolin has a predicted LogP of 3.62 . Although an experimentally measured LogP for the N-oxide is not available in the primary literature, the general class effect of N-oxidation is a LogP reduction, typically by 1–3 log units depending on the solvent system and structure [1]. This translates into a shorter retention time on reversed-phase HPLC columns (e.g., C18) compared to mebhydrolin, consistent with its use as a system suitability marker in related impurity methods [2].

Lipophilicity LogP Chromatographic Retention Reversed-Phase HPLC

Certified Reference Material Accreditation vs. Uncertified Impurity Sources

The Mikromol (Fisher Scientific) Mebhydrolin N-Oxide product is supplied under ISO 17034 accreditation, which certifies the competence of the reference material producer . This contrasts with alternative sources offering the same compound at varying purity levels (typically ≥95%) but without formal accreditation . The ISO 17034 certification ensures documented traceability, assigned purity with associated measurement uncertainty, and stability data, which are mandatory for use in regulated GMP pharmaceutical testing. Procurement of an uncertified alternative introduces validation risk, as the material may lack the documented homogeneity and stability characteristics required by pharmacopoeial monograph methods .

Reference Standards ISO 17034 Pharmaceutical Quality Control Method Validation

Confirmed Oxidative Formation Pathway from Parent Drug

Möhrle et al. (1998) demonstrated that mebhydrolin reacts with sodium periodate to yield the N-oxide (compound 8) as a definitive oxidation product alongside other degradation species [1]. This confirms that the N-oxide is a plausible oxidative degradant under stress conditions, distinguishing it from other process-related impurities (e.g., N-nitroso impurities, Impurity 3, Impurity 4) that arise from different synthetic routes or degradation pathways . Knowledge of the specific formation pathway is essential for designing stability-indicating HPLC methods that resolve the N-oxide peak from the parent drug and other related substances.

Forced Degradation Oxidation Product Stability-Indicating Methods

Procurement-Driven Application Scenarios for Mebhydrolin N-oxide Reference Standard


Pharmaceutical Impurity Method Development and Validation for Mebhydrolin API

Analytical R&D laboratories require authentic Mebhydrolin N-oxide as a reference marker to validate HPLC/LC-MS purity methods for mebhydrolin API according to ICH Q2(R1) guidelines. The certified standard (ISO 17034) is used to establish linearity, LOD/LOQ, accuracy, and specificity for the N-oxide impurity peak. Substitution with an in-house synthesized or uncertified standard introduces unacceptable regulatory risk during ANDA/DMF review [1][2].

Oxidative Forced Degradation Studies for Stability-Indicating Method Design

During stress testing of mebhydrolin formulations (e.g., Diazolin tablets), the N-oxide is generated as a primary oxidative degradant [1]. The authentic reference standard enables quantification of the N-oxide formed under peroxide or radical initiator stress, supporting mass balance assessment and identification of degradation pathways. This data is critical for establishing shelf-life specifications and justifying the reporting threshold for this specified impurity .

Metabolite Identification in Preclinical and Forensic Toxicology

In drug metabolism and forensic toxicology studies, mebhydrolin N-oxide serves as an authentic reference for GC-MS identification of oxidative metabolites in biological matrices. The Maurer & Pfleger (1988) GC-MS screening method for alkylamine antihistamines documented the use of reference spectra and retention indices for mebhydroline metabolites; the N-oxide standard enables unambiguous differentiation from isomeric hydroxylated metabolites via distinct fragmentation patterns [2].

Quality Control Batch Release Testing of Mebhydrolin Finished Dosage Forms

QC laboratories in pharmaceutical manufacturing use the N-oxide reference standard for system suitability testing (SST) in each analytical run, ensuring the HPLC column performance and mobile phase conditions adequately resolve the N-oxide impurity from the parent drug. This is a routine GMP requirement under 21 CFR 211.165 and equivalent international regulations, where the use of a characterized, traceable impurity standard is mandatory .

Quote Request

Request a Quote for Mebhydrolin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.